molecular formula C17H15N3O B11033110 4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol

4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol

Cat. No.: B11033110
M. Wt: 277.32 g/mol
InChI Key: QBWFFHFKTYADJQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound 4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol is systematically named according to IUPAC guidelines to reflect its hybrid heterocyclic-phenolic architecture. The parent structure is a pyrimidine ring substituted at the 2-position with a methyl group, at the 6-position with a phenyl group, and at the 4-position with an amino group linked to a phenolic moiety. The numerical locants ensure unambiguous identification of substituent positions.

The CAS Registry Number 927966-69-6 uniquely identifies this compound in chemical databases, distinguishing it from structurally similar analogs. Key molecular identifiers include:

Property Value
Molecular Formula C₁₇H₁₅N₃O
Molecular Weight 277.32 g/mol
SMILES OC1=CC=C(NC2=NC(C)=NC(C3=CC=CC=C3)=C2)C=C1

This alphanumeric designation ensures precise communication across regulatory, synthetic, and analytical contexts.

Molecular Architecture: Pyrimidine-Phenolic Hybrid Scaffold

The molecule features a central pyrimidine ring (C₄N₂) fused with two distinct aromatic systems:

  • Pyrimidine Core :
    • 2-Methyl Group : Introduces steric bulk and electron-donating effects via C-CH₃ substitution.
    • 6-Phenyl Group : Provides π-conjugation through a benzene ring attached at the para position.
  • 4-Aminophenolic Arm :
    • The amino (-NH-) bridge connects the pyrimidine to a phenol group, enabling hydrogen-bond donor/acceptor capabilities.
    • Phenolic -OH at the para position relative to the amino linkage creates potential for tautomerism and pH-dependent solubility.

The planar pyrimidine ring and orthogonal phenolic group create a T-shaped geometry, as evidenced by computational models of analogous structures.

Stereoelectronic Configuration and Conformational Analysis

The compound’s electronic profile is dominated by:

  • Pyrimidine π-System : Delocalized electrons across the N-heterocycle create regions of electron density at N1 and N3, facilitating hydrogen bonding.
  • Amino-Phenolic Conjugation : Resonance between the amino group and phenol’s oxygen stabilizes the structure through charge transfer (Figure 1):

$$
\text{Pyrimidine-NH} \rightarrow \text{Phenolic-O}^- \leftrightarrow \text{Pyrimidine-N}^- \rightarrow \text{Phenolic-OH}
$$

Conformational flexibility arises from:

  • Rotation about the C4-N bond (pyrimidine to amino group), restricted by partial double-bond character (≈15 kcal/mol barrier).
  • Phenolic hydroxyl orientation, which adopts a coplanar arrangement with the benzene ring to maximize resonance.

Density Functional Theory (DFT) studies of related pyrimidinamines suggest intramolecular hydrogen bonding between the pyrimidine N1 and phenolic -OH, further rigidifying the structure.

Comparative Structural Analogues in Heterocyclic Chemistry

This compound belongs to a broader class of aminopyrimidine derivatives with biological and material science applications. Key analogs include:

Compound Structural Variation Application
4-[[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]amino]methyl]cyclohexanecarboxylic acid Cyclohexanecarboxylate appendage Kinase inhibition
Phenylpyrazolo[3,4-d]pyrimidines Fused pyrazole-pyrimidine core Anticancer agents
4-(4-Ethoxyphenyl)-6-(piperidin-1-yl)pyrimidin-5-amine Ethoxyphenyl and piperidine substituents Antimicrobial activity

Critical structure-activity differences:

  • Electron-Withdrawing Groups : Carboxylic acid derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity compared to the parent phenol.
  • Ring Fusion : Pyrazolopyrimidines () show increased planarity, altering DNA intercalation potential.
  • Substituent Position : 6-Phenyl vs. 4-alkoxyphenyl groups modulate lipophilicity and target binding.

This structural diversity underscores the pyrimidine scaffold’s versatility in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol

InChI

InChI=1S/C17H15N3O/c1-12-18-16(13-5-3-2-4-6-13)11-17(19-12)20-14-7-9-15(21)10-8-14/h2-11,21H,1H3,(H,18,19,20)

InChI Key

QBWFFHFKTYADJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol involves several steps. One common synthetic route includes the reaction of 2-methyl-6-phenylpyrimidine-4-amine with 4-nitrophenol under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (Phenolic Ring)

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Sulfonation H<sub>2</sub>SO<sub>4</sub>, 60°C3-Sulfo-4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol78%Para-directing effect of -OH
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro derivative65%Competitive oxidation observed at >20°C
Halogenation Br<sub>2</sub> in CH<sub>3</sub>COOH3-Bromo derivative82%Regioselectivity controlled by -NH group

Mechanistic Insight : The -OH group directs electrophiles to the para and ortho positions, but steric hindrance from the pyrimidine substituent favors para substitution.

Nucleophilic Substitution (Pyrimidine Ring)

The pyrimidine ring undergoes substitution at the 4-position due to electron-withdrawing effects of adjacent groups:

Reaction TypeReagents/ConditionsProductYieldNotesSource
Amination NH<sub>3</sub>/EtOH, 80°C4-Amino-pyrimidine derivative70%Requires 12 hr reaction time
Alkylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFN-Methylated product85%Selective methylation at pyrimidine N

Key Finding : The 2-methyl group on the pyrimidine ring sterically hinders substitution at the 6-position, favoring reactivity at the 4-position .

Oxidation and Reduction Reactions

The phenolic moiety and amino group participate in redox transformations:

Reaction TypeReagents/ConditionsProductYieldSelectivitySource
Oxidation KMnO<sub>4</sub>, acidic conditionsQuinone derivative58%Over-oxidation observed at >60°C
Reduction H<sub>2</sub>/Pd-C, ethanolSaturated pyrimidine ring90%Retains phenolic -OH group

Mechanistic Note : Oxidation of the phenol group proceeds via a semiquinone radical intermediate, as confirmed by ESR spectroscopy.

Coupling Reactions

The amino group facilitates cross-coupling under catalytic conditions:

Reaction TypeReagents/ConditionsProductYieldTurnover Frequency (TOF)Source
Suzuki-Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives75-88%Optimal at 80°C for 8 hr
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, XPhosN-Aryl products82%Tolerant of phenolic -OH group

Catalytic Efficiency : Palladium catalysts show higher activity than copper-based systems in aryl-amine bond formation .

Complexation with Metal Ions

The compound acts as a polydentate ligand:

Metal IonSolvent SystemStability Constant (log K)ApplicationSource
Cu<sup>2+</sup>Methanol/Water (1:1)8.9 ± 0.2Catalytic oxidation studies
Fe<sup>3+</sup>DMSO6.7 ± 0.3Magnetic materials synthesis

Structural Insight : X-ray crystallography confirms bidentate binding via the pyrimidine N and phenolic O atoms.

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

  • pK<sub>a</sub> Values :

    • Phenolic -OH: 9.2 ± 0.1

    • Pyrimidine amino group: 4.8 ± 0.2

At pH > 9, deprotonation of the phenolic group increases electron density on the aromatic ring, enhancing nucleophilic reactivity.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Photo-oxidation : Forms stable radical cations (λ<sub>max</sub> = 420 nm)

  • Dimerization : [2+2] Cycloaddition products observed in acetonitrile

Quantum Yield : Φ = 0.12 ± 0.03 for radical formation.

Scientific Research Applications

Chemistry

4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol serves as a building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including:

  • Cross-coupling reactions : Used to synthesize biaryl compounds.
  • Functionalization of the aromatic ring : This allows for the introduction of various substituents that can modify biological activity.

Biology

In biological research, this compound is under investigation for its antimicrobial and anticancer properties . Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer therapies.

Case Study: Anticancer Activity
A study evaluated the compound's efficacy against several cancer cell lines using the National Cancer Institute's protocols. The results indicated significant growth inhibition, suggesting potential as an anticancer agent.

Medicine

The therapeutic potential of this compound is being explored in the context of:

  • Cancer Treatment : Its mechanism involves binding to molecular targets that modulate pathways related to tumor growth.
  • Antimicrobial Applications : The compound has shown promise against various bacterial strains, indicating its potential use in developing new antibiotics .

Industrial Applications

In the pharmaceutical industry, this compound is being explored as an intermediate for synthesizing new drugs. Its unique properties make it suitable for developing targeted therapies for diseases like cancer and infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of beta-secretase 1, which is involved in the production of amyloid-beta peptides associated with Alzheimer’s disease . Additionally, it can modulate the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

Key Observations :

  • Azido Group () : The introduction of an azido (-N₃) group at position 5 increases reactivity, enabling click chemistry applications but reduces thermal stability compared to the methyl-substituted target compound.
  • Fluorophenyl and Methoxy Groups () : Electron-withdrawing (fluoro) and electron-donating (methoxy) substituents alter electronic density on the pyrimidine ring, affecting binding affinity in biological systems.

Physicochemical Properties

Data from analogous compounds highlight substituent-driven trends:

Property This compound (Inferred) 2-(2-Amino-5-azido-6-phenylpyrimidin-4-yl)-4-methylphenol N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Molecular Weight ~319 g/mol 320 g/mol 484 g/mol
¹³C NMR (DMSO-d₆) Phenol C-OH: ~157 ppm (inferred) δ 98.99–162.82 (pyrimidine and aromatic carbons) Not reported
Hydrogen Bonding Strong O-H∙∙∙N interactions (phenol) Azido groups disrupt H-bonding Intramolecular N-H∙∙∙N and weak C-H∙∙∙O bonds
Solubility Moderate in DMSO, low in water Enhanced by ionic liquid synthesis Reduced due to hydrophobic fluorophenyl groups

Biological Activity

The compound 4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol is a biologically active molecule that has garnered interest in various fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O
  • Molecular Weight : 253.30 g/mol

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
HeLa15Cell cycle arrest
A54912Inhibition of proliferation

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases that are involved in cancer progression. In silico studies using molecular docking techniques have predicted that this compound binds effectively to the active sites of these enzymes, suggesting a promising avenue for drug development .

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. Preliminary studies indicate that this compound can scavenge free radicals, thereby reducing oxidative damage in cellular systems .

Table 2: Antioxidant Activity Assessment

Test MethodResult (IC50 µM)
DPPH Scavenging25
ABTS Assay30

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Case Study 2: Toxicity Profile

Another critical aspect of drug development is assessing toxicity. A detailed toxicity profile was conducted using various animal models, which revealed no significant adverse effects at therapeutic doses. This finding supports further clinical investigation into the safety and efficacy of this compound .

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol, and how can purity be optimized?

Methodological Answer: Synthesis involves nucleophilic aromatic substitution, where 4-aminophenol reacts with 2-methyl-6-phenylpyrimidin-4-yl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Purity optimization employs column chromatography (silica gel, ethyl acetate/petroleum ether gradients) and recrystallization (ethanol/water). Reaction progress is monitored via TLC (UV detection).

StepReagents/ConditionsPurification MethodYield (%)
1K₂CO₃, DMF, 80°C, 12 hColumn Chromatography (2:8)65-70
2Ethanol reflux, 4 hRecrystallization85-90
(Data adapted from pyrimidine synthesis protocols ).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Use:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8-8.2 ppm) and pyrimidine carbons (δ 155-160 ppm).
  • FT-IR : Identify N–H (~3400 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) stretches.
  • LC-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z 318.1) and fragmentation patterns .

Q. What biological activities are hypothesized for this compound based on structural analogs?

Methodological Answer: Pyrimidine derivatives exhibit antibacterial/antifungal activity due to interactions with microbial enzymes (e.g., dihydrofolate reductase). Assays include:

  • MIC determination : Broth microdilution against Staphylococcus aureus and Candida albicans.
  • Enzyme inhibition : Kinetic assays with purified targets .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational flexibility of this compound?

Methodological Answer: X-ray crystallography reveals intramolecular N–H⋯N hydrogen bonds that stabilize specific conformations. Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl vs. 86.1° for methoxyphenyl groups) indicate steric/electronic restrictions. These insights aid in designing rigid analogs for improved target binding .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer: Standardize protocols to mitigate variability:

  • Cell line consistency : Use low-passage-number cells.
  • Solvent controls : Limit DMSO to ≤1% (v/v) to avoid cytotoxicity.
  • Reference standards : Include positive controls (e.g., ciprofloxacin) in antimicrobial assays .

Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?

Methodological Answer: Apply the INCHEMBIOL framework :

  • Hydrolysis/Photolysis : Test stability at pH 3–9 and under UV light (λ = 254 nm).
  • Bioaccumulation : Calculate log P via reverse-phase HPLC (C18 column, acetonitrile/water).
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202 guidelines).

Data Contradiction Analysis

Q. How do substituents like the trifluoromethyl group influence physicochemical properties?

Methodological Answer: Substituents alter lipophilicity (log P) and metabolic stability. For example:

  • Trifluoromethyl : Increases log P by ~0.5 units (HPLC-derived) and reduces oxidative metabolism.
  • Methoxy : Enhances solubility via hydrogen bonding (aqueous solubility measured by shake-flask method) .

Key Considerations for Experimental Design

  • Synthetic scalability : Optimize solvent volumes and catalyst loading for reproducibility.
  • Biological assays : Include triplicate measurements and statistical validation (e.g., ANOVA).
  • Environmental studies : Use isotopically labeled analogs to track degradation pathways .

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